molecular formula C12H9N3O B8631925 4-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carbonitrile

4-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carbonitrile

Cat. No.: B8631925
M. Wt: 211.22 g/mol
InChI Key: WQKKJQNHUUZDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile typically involves the reaction of 2-methyl-3-cyano-4(3H)-pyridone with 4-chloropyridine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, reduced bipyridines, and substituted bipyridines .

Scientific Research Applications

4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting phosphodiesterase type III (PDE III), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in enhanced cardiac contractility and vasodilation. The primary molecular targets are the PDE III enzymes in cardiac and vascular tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile is unique due to its high selectivity for PDE III and its potent inotropic and vasodilatory effects, making it particularly effective in acute heart failure management .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

4-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H9N3O/c1-8-6-11(9-2-4-14-5-3-9)15-12(16)10(8)7-13/h2-6H,1H3,(H,15,16)

InChI Key

WQKKJQNHUUZDLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2=CC=NC=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2Z)-3-hydroxy-1-(4-pyridinyl)-2-buten-1-one (8 g, crude, 49 mmol) and cyanoacetamide (4.12 g, 49 mmol) in anhydrous EtOH (100 mL) was added piperidine (4.17 g, 49 mmol) under N2 at 75° C. The mixture was heated at reflux for 1 h, and then cooled to room temperature. After filtration, the solid was collected and washed with H2O to give the crude product (4 g) as two isomers. After separation by HPLC, 1.8 g of 6-methyl-2-oxo-1,2-dihydro-4,4′-bipyridine-3-carbonitrile and 1.2 g of 4-methyl-6-oxo-1,6-dihydro-2,4′-bipyridine-5-carbonitrile were obtained. The identity of 6-methyl-2-oxo-1,2-dihydro-4,4′-bipyridine-3-carbonitrile was established by nOE analysis. 1H NMR (400 MHz, DMSO-d6) δ 12.79 (br. s., 1H), 8.75 (d, 2H), 7.58 (d, 2H), 6.37 (s, 1H), 2.31 (s, 3H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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